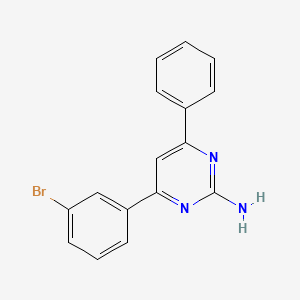

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZYUUMTUYREMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497685 | |

| Record name | 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67005-21-4 | |

| Record name | 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Chalcones via Guanidine Hydrochloride Cyclization

Overview:

A widely employed method for synthesizing 2-aminopyrimidines, including 4-(3-bromophenyl)-6-phenylpyrimidin-2-amine, involves the cyclization of chalcones with guanidine hydrochloride under basic conditions. This approach is versatile and can be adapted for various substituted chalcones.

- The starting material is typically an (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one chalcone.

- Guanidine hydrochloride is used as the nitrogen source for forming the pyrimidine ring.

- Sodium hydroxide (NaOH) serves as the base to facilitate cyclization.

- The reaction is carried out in ethanol (often 96% purity) as a solvent.

Reaction Conditions and Variants:

Three main procedures have been studied for this reaction:

| Procedure | Heating Method | Conditions | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| A | Conventional heating | Reflux with solid NaOH in 96% EtOH | 12–14 hours | 61–82 | Longer reaction time |

| B | Microwave-assisted heating | Reflux with solid NaOH in 96% EtOH | 7–9 minutes | 74–81 | Higher yields, shorter time |

| C | Microwave-assisted solvent-free | Solid NaOH, no solvent | 15–18 minutes | 68–88 | Solvent-free, eco-friendly |

Among these, Procedure B (microwave-assisted reflux in ethanol) is considered optimal due to its balance of high yield and short reaction time.

- After completion (monitored by TLC), the reaction mixture is cooled.

- The precipitated product is filtered and washed with water until neutral.

- Recrystallization is performed from a 1:1 ethanol-toluene mixture to obtain pure crystals.

Example Data for 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine:

Synthesis via 3-Chloro-2,3-diarylpropen-1-ones and Guanidine Derivatives

Overview:

An alternative method involves the conversion of chalcones into 3-chloro-2,3-diarylpropen-1-ones, which then react with guanidine derivatives to form 4,5-diarylpyrimidin-2-amines. This two-step protocol provides high yields and versatility in substituent variation.

- Chalcones are chlorinated at the α-position to yield 3-chloro-1,2-diarylprop-2-en-1-ones.

- These intermediates react with guanidine hydrochloride in the presence of potassium carbonate (K2CO3) in acetonitrile solvent.

- The reaction is typically conducted at 78°C for about 10 hours.

Reaction Scheme:

$$

\text{3-chloro-1,2-diarylprop-2-en-1-one} + \text{guanidine hydrochloride} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, 78^\circ C} \text{4,5-diarylpyrimidin-2-amine}

$$

Yields and Substituent Effects:

| R1 (Ar1) | R2 (Ar2) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| H | H | 80 | 220–222 | Parent diphenyl derivative |

| p-Br (para-bromo) | H | 93 | 178–180 | High yield with bromine |

| p-OMe | H | 91 | - | Electron-donating group |

| p-Cl | H | 86 | - | Electron-withdrawing group |

| p-CH3 | H | 90 | - | Electron-donating group |

| p-Cl | o-Cl | 82 | - | Di-substituted |

| p-CH3 | p-OMe | 87 | - | Mixed substituents |

The 4-(3-bromophenyl) derivative fits within this scope, typically showing high yields (~90%) and good purity.

- After reaction completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is washed, dried, and evaporated.

- Purification is achieved via silica gel column chromatography using ethyl acetate-hexane mixtures.

Reflux Method Using Guanidine Nitrate and Lithium Hydroxide

Overview:

Another reported method involves refluxing chalcones with guanidine nitrate in ethanol, with lithium hydroxide added as a base. This method is less common for the bromophenyl derivatives but applicable for similar pyrimidin-2-amines.

- Chalcone (e.g., (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one) and guanidine nitrate are dissolved in ethanol.

- Lithium hydroxide solution is added portion-wise during reflux.

- Reflux is continued for several hours (typically 4–5 hours).

- The reaction mixture is poured into ice-cold water.

- The solid product is filtered and purified by column chromatography using silica gel and ethyl acetate-petroleum ether as eluent.

Summary Table of Preparation Methods

| Method | Starting Material | Base/Conditions | Solvent | Heating Method | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|---|

| Guanidine hydrochloride cyclization | (E)-1-(3-bromophenyl)-3-phenylchalcone | NaOH, 96% EtOH | Ethanol | Conventional/Microwave | 7 min to 14 hours | 61–88 | Microwave reflux optimal |

| 3-Chloro-2,3-diarylpropen-1-one route | 3-chloro-1,2-diarylprop-2-en-1-one | K2CO3 | Acetonitrile | Reflux at 78°C | ~10 hours | 78–93 | High yields, versatile |

| Guanidine nitrate with LiOH reflux | Chalcone | LiOH | Ethanol | Reflux | ~5 hours | Moderate | Less common, requires chromatography |

Research Findings and Notes

- Microwave-assisted synthesis (Procedure B) significantly reduces reaction time while maintaining or improving yields compared to conventional heating.

- The choice of base and solvent strongly influences the efficiency; NaOH in ethanol and K2CO3 in acetonitrile are preferred bases for their respective methods.

- The bromine substituent on the phenyl ring is well tolerated, allowing for high-yield synthesis of 4-(3-bromophenyl)-6-phenylpyrimidin-2-amine without significant side reactions.

- Purification by recrystallization or column chromatography ensures high purity, with melting points consistent across studies, confirming the identity and quality of the compound.

This comprehensive analysis consolidates the major preparation methods for 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, emphasizing microwave-assisted cyclization from chalcones and the chloropropenone intermediate route as efficient and high-yielding protocols.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., DMF), temperature (e.g., 60-80°C)

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetonitrile), temperature (e.g., room temperature)

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol), temperature (e.g., 0-25°C)

Major Products

Substitution: Substituted pyrimidine derivatives

Oxidation: Pyrimidine N-oxides

Reduction: Dihydropyrimidine derivatives

Scientific Research Applications

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine has diverse applications in scientific research, including:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (Compound 19) : Replacing the meta-bromophenyl group with a para-bromophenyl moiety (Compound 19) shifts $^{13}\text{C}$ NMR signals (e.g., 134.32 vs. 134.41 ppm in the target compound), reflecting altered electron distribution. The para-substituted derivative exhibits reduced antiparasitic activity compared to meta-substituted analogs, highlighting the importance of bromine positioning .

- 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine: Introducing two chlorine atoms increases molecular weight (316.18 g/mol vs. 314.19 g/mol for the target compound) and lipophilicity (ClogP ≈ 4.2 vs.

Heterocyclic Modifications

- 4-(3-Bromophenyl)-6-(2-thienyl)pyrimidin-2-amine : Substituting phenyl with thienyl at the 6-position introduces sulfur-based aromaticity, lowering the melting point (97–98°C vs. >150°C for the target compound) and altering $\pi$-$\pi$ stacking interactions in crystal structures .

- N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine (Compound 52) : A methyl group at the pyrimidine 6-position reduces steric hindrance, improving synthetic yield (22.1% vs. 31% for the target compound) but diminishing EGFR inhibitory activity due to decreased planarity .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key NMR Shifts (ppm) | Biological Activity |

|---|---|---|---|---|

| 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | 314.19 | >150 | 162.41, 161.34 | Moderate radiosensitizer |

| 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine | 314.19 | 148–150 | 134.32, 132.91 | Reduced antiparasitic |

| PPA5 | 365.34 | 160–162 | 128.63, 123.65 | Strong G2/M phase arrest |

| 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine | 316.18 | 145–147 | 135.49, 129.33 | High lipophilicity |

Biological Activity

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, a heterocyclic compound belonging to the pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure includes a bromophenyl group at the 4-position and a phenyl group at the 6-position of the pyrimidine ring, which enhances its potential for various biological interactions.

The synthesis of 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine can be achieved through several methods, often involving palladium-catalyzed reactions with boronic acid derivatives to form carbon-carbon bonds. The presence of both bromophenyl and phenyl groups allows for significant chemical modifications, enhancing its utility in drug discovery.

Biological Activities

Research indicates that 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine exhibits various biological activities, including:

- Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, studies on structurally related pyrimidine derivatives indicate potential as ULK1 inhibitors in non-small cell lung cancer (NSCLC) therapy, suggesting that 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine may engage in similar mechanisms .

- Oxidative Stress Regulation : Pyrimidine derivatives are known to influence pathways related to oxidative stress and reactive oxygen species (ROS). This suggests that the compound may play a role in modulating these pathways, potentially leading to therapeutic applications in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The unique substitution pattern of 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine imparts distinct chemical and biological properties. A comparative analysis of similar compounds reveals the following:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine | Bromophenyl at the 4-position | 0.98 |

| 4-(3-Bromophenyl)-5-phenylpyrimidin-2-amine | Bromophenyl at the 3-position | 0.94 |

| 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | Additional methyl group on phenyl | 0.91 |

This table highlights how variations in substitution can affect biological activity and interaction with targets.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of compounds similar to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine. For example, research on ULK1 inhibitors has demonstrated that specific derivatives can effectively inhibit cancer cell growth while inducing apoptosis and blocking autophagy .

Q & A

Q. Advanced Research Focus

- 3D-QSAR modeling : Use substituent electronic parameters (Hammett σ) and steric descriptors to correlate structure with antileukemic or antimicrobial activity, as demonstrated for triazine-2-amine analogs .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., Br) lower LUMO energy, enhancing electrophilic interactions .

- Molecular docking : Screen against target proteins (e.g., kinase domains) by simulating binding poses. Adjust protonation states of the pyrimidine amine group to match physiological pH .

What strategies are effective in resolving contradictions between theoretical and experimental data, such as discrepancies in NMR chemical shifts or X-ray crystallography results?

Q. Advanced Research Focus

- Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., hindered rotation of aryl groups) that may explain unexpected splitting patterns .

- Crystallographic refinement : Re-examine disorder models or hydrogen-bonding assumptions in X-ray data. For example, weak C–H⋯π interactions in crystal packing can alter dihedral angles .

- Solvent effects : Compare NMR spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess tautomeric equilibria or aggregation .

How should researchers design experiments to investigate the impact of substituent variations on the biological activity of pyrimidin-2-amine derivatives?

Q. Methodological Focus

- Systematic substitution : Synthesize analogs with electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –CF₃) groups at the 3-bromophenyl or phenyl positions.

- Biological assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with controls for solubility (e.g., DMSO vehicle) .

- Statistical analysis : Apply multivariate regression to correlate substituent parameters (e.g., logP, molar refractivity) with activity trends .

What role does polymorphism play in the physicochemical properties of this compound, and how can it be systematically studied?

Advanced Research Focus

Polymorphism affects solubility, stability, and bioavailability. Investigate via:

- Crystallization screens : Use solvent/antisolvent combinations (e.g., ethanol/water) to isolate polymorphs.

- DSC/TGA : Identify thermal transitions (e.g., melting points: 149–218°C for related compounds) .

- PXRD : Compare diffraction patterns to distinguish polymorphic forms. For example, variations in C–H⋯O hydrogen-bonding networks can create distinct crystal lattices .

How can researchers address inconsistencies in reported biological activities of structurally similar pyrimidin-2-amine derivatives?

Q. Methodological Focus

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, antifungal activity may vary with fungal strain .

- Dose-response validation : Re-test compounds under standardized protocols to confirm IC₅₀ values.

- Structural analogs : Synthesize and test intermediates (e.g., 4-chloro precursors) to rule out degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.